6-Methylisoquinolin-5-amine
Description
Significance of the Isoquinoline (B145761) Core in Chemical and Biological Research
The isoquinoline framework is a privileged structure in medicinal chemistry, frequently serving as a template for drug discovery. nih.gov Its presence in numerous biologically active compounds underscores its importance. numberanalytics.comfiveable.me
The journey of isoquinoline research began in the late 19th century with its initial isolation from coal tar. numberanalytics.com Since this discovery, chemists have developed numerous synthetic methods to construct the isoquinoline skeleton. Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational in this field, although they are often limited to electron-rich systems. wikipedia.orgresearchgate.net These classical syntheses paved the way for the exploration of a vast number of isoquinoline derivatives.
In modern organic chemistry, the isoquinoline scaffold remains a subject of intense interest. nih.gov Researchers are continually developing novel and more efficient synthetic strategies, including transition metal-catalyzed reactions and organocatalytic methods, to create diversely functionalized isoquinolines. nih.govresearchgate.net These advanced methods allow for greater control over the substitution patterns on the isoquinoline ring, enabling the synthesis of complex molecules that were previously inaccessible. harvard.edu The isoquinoline core is also utilized in material science, with derivatives being explored for their fluorescent properties. researchgate.net
Overview of Amino-Substituted Isoquinolines in Academic Inquiry
Amino-substituted isoquinolines represent a particularly important subclass of these heterocyclic compounds. The amino group, being a key functional group, can significantly influence the biological activity and chemical reactivity of the isoquinoline ring system. Research has shown that the position of the amino group on the isoquinoline core is crucial for its properties. For instance, amino-substituted indeno[1,2-c]isoquinolines have been synthesized and investigated as potential topoisomerase I inhibitors. nih.gov The development of synthetic routes to various aminoisoquinolines is an active area of research, reflecting their importance as building blocks for more complex molecules.
Positioning of 6-Methylisoquinolin-5-amine within Contemporary Isoquinoline Research
Within the extensive family of isoquinoline derivatives, this compound is a specific compound with a defined substitution pattern. The presence of a methyl group at the 6-position and an amino group at the 5-position imparts distinct chemical properties to the molecule. cymitquimica.com While not as extensively studied as some other isoquinoline derivatives, this compound serves as a valuable intermediate in the synthesis of more complex molecules. For example, it is a precursor in the synthesis of certain bis-mesylate salts of pan-RAF inhibitors. wipo.int Its structural isomer, 4-Methylisoquinolin-5-amine, is noted as a building block for more complex heterocyclic compounds. The unique arrangement of substituents in this compound makes it a point of interest for further investigation into its potential applications.
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 188120-79-8 | bldpharm.com |
| Molecular Formula | C10H10N2 | bldpharm.com |
| Molecular Weight | 158.20 g/mol | bldpharm.com |
| SMILES Code | NC1=C(C)C=CC2=C1C=CN=C2 | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
6-methylisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLDBHXRXKNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188120-79-8 | |
| Record name | 6-methylisoquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 6 Methylisoquinolin 5 Amine and Its Analogs
Foundational Synthetic Approaches to Substituted Isoquinolines
The synthesis of the isoquinoline (B145761) nucleus is well-established, with several classical and modern methods available to organic chemists. These foundational strategies provide the basis from which more complex, substituted derivatives can be accessed.
Historically significant, name reactions remain a cornerstone for the synthesis of the isoquinoline core. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of an N-acylated β-phenylethylamine. The resulting 3,4-dihydroisoquinoline can then be dehydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the aromatic isoquinoline.
Pictet-Spengler Reaction: This method produces a tetrahydroisoquinoline through the reaction of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions. Subsequent oxidation is required to achieve the fully aromatic isoquinoline system.
Pomeranz–Fritsch Reaction: This synthesis involves the reaction of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base. Subsequent cyclization in the presence of a strong acid affords the isoquinoline.
| Reaction Name | Key Precursors | Intermediate Product | Key Reagents |
|---|---|---|---|
| Bischler-Napieralski | β-Phenylethylamine, Acyl chloride/Anhydride (B1165640) | 3,4-Dihydroisoquinoline | Lewis Acid (e.g., POCl₃, P₂O₅) |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Protic or Lewis Acid |
| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Schiff Base | Strong Acid (e.g., H₂SO₄) |
Reductive amination is a powerful tool for forming carbon-nitrogen bonds and is often employed in the synthesis of precursors for isoquinoline synthesis. This process involves the conversion of a carbonyl group to an amine through an intermediate imine. For instance, substituted N-benzyl-phenethylamines, which can be precursors to isoquinoline alkaloids, can be prepared via reductive amination.
Direct amination of the isoquinoline ring is also a known transformation. Nucleophilic amination reactions, such as the Chichibabin reaction, can introduce an amino group onto electron-deficient heterocyclic rings, typically at the C1 position.
Targeted Synthesis of 6-Methylisoquinolin-5-amine
While general methods provide access to the isoquinoline core, the synthesis of a specifically substituted derivative like this compound requires a carefully planned, multi-step sequence that controls the regiochemistry of the substituents. No direct, single literature method for this exact compound is prominently documented; however, a plausible synthetic route can be constructed from established reactions for functionalizing the isoquinoline core.
A representative synthetic strategy for this compound can be envisioned starting from a pre-formed, appropriately substituted isoquinoline. A logical precursor for this synthesis is 6-methylisoquinoline.
Nitration: Regioselective nitration of 6-methylisoquinoline to introduce a nitro group at the C5 position.
Reduction: Reduction of the resulting 6-methyl-5-nitroisoquinoline (B1326507) to the target amine, this compound.
The key to the targeted synthesis is the regioselective functionalization of the isoquinoline ring.
Introduction of the Amino Group (via Nitration): The amino group is typically introduced via a nitro group precursor due to the powerful and well-understood chemistry of nitration on aromatic rings. In the case of 6-methylisoquinoline, the methyl group is an activating, ortho-, para-directing group. Electrophilic aromatic substitution, such as nitration, is therefore directed to the positions ortho (C5 and C7) and para (no para position available) to the methyl group. Nitration of 6-methylisoquinoline is expected to yield a mixture of 6-methyl-5-nitroisoquinoline and 6-methyl-7-nitroisoquinoline. The desired 5-nitro isomer can then be separated from this mixture using standard chromatographic techniques.
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This is a high-yielding and clean transformation that can be accomplished using various standard reduction methods. A common and effective method is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com This method is efficient for reducing a nitro group without affecting the aromatic heterocyclic core. google.com
Advanced Synthetic Methodologies for Isoquinoline Derivatization
Modern synthetic organic chemistry has provided a host of powerful tools for the derivatization of heterocyclic scaffolds like isoquinoline, often with high efficiency and selectivity. These advanced methodologies are crucial for creating analogs of this compound for further research.
Transition-metal catalysis is at the forefront of these advanced methods. nih.gov
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds has emerged as a highly atom-economical strategy. organic-chemistry.orgnih.gov Rhodium(III) and Ruthenium(II) complexes have been successfully used to catalyze the C-H activation of isoquinolines and their precursors (such as in-situ generated oximes), allowing for annulation with alkynes to build complex, multi-substituted isoquinoline systems. organic-chemistry.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable for creating carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated or triflated isoquinoline to couple with a suitable partner, such as a boronic acid (Suzuki), alkene (Heck), or terminal alkyne (Sonogashira). This allows for the introduction of a wide variety of substituents onto the isoquinoline core. For instance, isoquinolones can be converted to 1-triflate-substituted isoquinolines, which then serve as versatile substrates for Suzuki cross-coupling reactions.
| Methodology | Typical Catalyst/Reagent | Bond Formed | Example Application |
|---|---|---|---|
| C-H Activation/Annulation | Rh(III) or Ru(II) complexes | C-C | Reaction of benzamides with alkynes to form isoquinolones |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl-Aryl) | Coupling of a halo-isoquinoline with an arylboronic acid |
| Direct Metalation | Strong Base (e.g., LTMP) | C-C, C-Si, etc. | Regioselective lithiation at C1 followed by quenching with an electrophile nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Synthesis
Transition metal catalysis stands as a cornerstone in the synthesis of complex heterocyclic systems, including the isoquinoline framework. Catalysts based on palladium, copper, and silver have been extensively developed to facilitate the intricate bond formations required for ring construction, offering high efficiency and functional group tolerance.
Palladium-Catalyzed Approaches in Isoquinoline Chemistry
Palladium catalysis is a versatile tool for synthesizing substituted isoquinolines through various mechanisms, including C-H activation, annulation, and domino reactions that combine multiple transformations in a single operation. nih.govchempedia.info
One prominent strategy involves the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. nih.gov This method provides 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. The reaction typically proceeds by coordinating the palladium catalyst to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladated intermediate. Subsequent insertion of the allene and reductive elimination yields the final product. nih.gov
Another powerful approach is the sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction. chempedia.info This methodology allows for the convergent synthesis of a wide array of polysubstituted isoquinolines by combining readily available ketones and aryl halides. The initial α-arylation furnishes a 1,5-dicarbonyl equivalent, which then undergoes cyclization with an ammonia (B1221849) source to form the aromatic isoquinoline ring. This route is particularly effective for creating both electron-rich and electron-deficient isoquinoline skeletons. chempedia.info
Domino reactions, such as a combined Ugi four-component reaction (U-4CR) and an intramolecular Heck reaction, offer an efficient two-step pathway to diverse isoquinoline scaffolds from simple starting materials. wikipedia.orgnih.gov The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, serves as a key ring-closing step in many isoquinoline syntheses. organic-chemistry.org
| Catalyst / Reagents | Reaction Type | Key Features | Yield (%) |
| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | C-H Activation/Annulation | Forms 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and allenoic acid esters. nih.gov | 53-87 |
| (DtBPF)PdCl₂ | α-Arylation/Cyclization | Sequential reaction of ketones and aryl halides to form polysubstituted isoquinolines. chempedia.info | 69-97 |
| Pd(OAc)₂ / PPh₃ | Ugi / Intramolecular Heck | Two-step sequence for diverse isoquinoline scaffolds. wikipedia.org | Moderate to Good |
| Pd(OAc)₂ / NaHCO₃ | Cyclization / Heck Reaction | Cyclization of 2-(1-alkynyl)benzaldimines followed by alkenylation. nih.gov | Good to Excellent |
Copper-Catalyzed Cyclization and Amination Strategies
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of isoquinolines. These methods often involve intramolecular cyclization or multicomponent reactions to construct the heterocyclic core.
A highly effective method is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. mdpi.comresearchgate.net This reaction can be performed in water, presenting a green chemistry approach. By selecting the appropriate protecting group on the oxime, the reaction can be directed to yield either isoquinolines or isoquinoline N-oxides through selective N–O or O–H bond cleavage. mdpi.comresearchgate.net
Tandem reactions catalyzed by copper(I) have also been developed, such as the three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH₃CN). rsc.org This process involves a nitrogen atom transfer from acetonitrile and a [3 + 2 + 1] cyclization to produce densely functionalized isoquinolines in a highly selective manner. rsc.org The mechanism is believed to proceed through a Cu(III)-acetylide intermediate, which facilitates a 6-endo-dig cyclization. rsc.org
| Catalyst / Reagents | Reaction Type | Key Features | Yield (%) |
| CuI | Intramolecular Cyclization | Green synthesis in water from (E)-2-alkynylaryl oxime derivatives. mdpi.comresearchgate.net | Moderate to High |
| Cu(I) source | Tandem [3+2+1] Cyclization | Three-component reaction of 2-bromoaryl ketones, terminal alkynes, and CH₃CN. rsc.org | Not Specified |
| Cu(OAc)₂ | Tandem Cyclization | Reaction of 2-(1-alkynyl)benzaldimines with water to form isoquinolin-1(2H)-ones. researchgate.net | Good |
Silver-Catalyzed Transformations for Isoquinoline Derivatives
Silver catalysis provides another avenue for the synthesis of isoquinolines, primarily through the activation of alkyne functionalities to trigger cyclization reactions.
An efficient synthesis of substituted isoquinolines involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. wikipedia.orgresearchgate.net The reaction proceeds smoothly, tolerates a range of functional groups, and shows high regioselectivity for the formation of the six-membered isoquinoline ring. The mechanism likely involves the coordination of the silver catalyst to the alkyne, followed by a regioselective intramolecular attack of the azide. wikipedia.org
Silver trifluoromethanesulfonate (B1224126) (AgOTf) is a particularly effective catalyst for promoting tandem reactions. For instance, it catalyzes the reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate in a one-pot tandem cyclization/[3 + 2] cycloaddition to afford highly functionalized pyrazolo[5,1-a]isoquinolines. nrochemistry.commasterorganicchemistry.com AgOTf has also been used to promote the reaction of 2-alkynylbenzaldoximes with amides to synthesize acylated 1-aminoisoquinolines. youtube.com
| Catalyst / Reagents | Reaction Type | Key Features | Yield (%) |
| AgSbF₆ / TFA | Cyclization | Synthesis from 2-alkynyl benzyl azides. wikipedia.org | Up to 85 |
| AgOTf | Tandem Cyclization/[3+2] Cycloaddition | One-pot synthesis of pyrazolo[5,1-a]isoquinolines. nrochemistry.commasterorganicchemistry.com | Moderate to Excellent |
| AgOTf / Tf₂O | Domino Reaction | Synthesis of acylated 1-aminoisoquinolines from 2-alkynylbenzaldoximes and amides. youtube.com | Up to 98 |
Photocatalytic and Microwave-Assisted Syntheses
Alternative energy sources like visible light and microwaves have enabled the development of novel, efficient, and often greener synthetic routes to isoquinoline derivatives.
Visible-light catalysis has emerged as a powerful tool for constructing molecular frameworks under mild conditions. acs.orgyoutube.com The synthesis of isoquinoline derivatives can be achieved from oximes using organic dyes like eosin-Y as the photocatalyst under green LED irradiation. The proposed mechanism involves a single electron transfer (SET) from the excited photocatalyst to the oxime, leading to a radical anion that fragments and subsequently undergoes a 6-endo-dig cyclization to form the isoquinoline ring. acs.org This approach avoids the need for harsh reagents or high temperatures. acs.orgyoutube.com
Microwave-assisted synthesis significantly accelerates reaction rates, leading to higher yields in shorter times. jk-sci.commdpi.com A convenient microwave-assisted, metal-free protocol has been developed for the synthesis of hydroxyl-containing isoquinolines via a radical cyclization of vinyl isonitriles with alcohols. jk-sci.commdpi.com This method is highly atom-economical and demonstrates broad substrate scope. Another microwave-assisted method involves a palladium-catalyzed domino reaction to produce 4-substituted isoquinolines.
| Energy Source | Catalyst / Reagents | Reaction Type | Key Features |
| Visible Light (Green LED) | Eosin-Y / K₂CO₃ | Photoredox Catalysis | Mild, green synthesis of isoquinolines from oximes. acs.org |
| Visible Light | Not specified | Radical Cascade Cyclization | Synthesis of indolo[2,1-a]isoquinoline core structure. |
| Microwave | None (metal-free) | Radical Cyclization | Tandem oxidative cyclization of vinyl isocyanides with alcohols. jk-sci.commdpi.com |
| Microwave | n-Bu₄NI (TBAI) | Radical Cascade Cyclization | Synthesis of isoxazoline-functionalized isoquinolines from vinyl isocyanides. |
One-Pot and Cascade Reaction Protocols for Isoquinoline Scaffold Construction
Palladium-catalyzed cascade reactions are particularly prevalent. For instance, a one-pot method to synthesize isoquinolin-1(2H)-ones involves a palladium-catalyzed ortho-C-H bond activation of benzamides and subsequent intramolecular annulation with α-bromo ketones. Similarly, a sequential bimetallic system using both Rh(III) and Pd(II) catalysts enables a one-pot cascade synthesis of isoquinolinone-fused quinoxalines from N-(2-acetamidophenyl)benzamides and 1,3-diynes.
Copper-catalyzed tandem reactions also provide efficient routes. A notable example is the three-component [3 + 2 + 1] cyclization of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which assembles densely functionalized isoquinolines in a single step. rsc.org
Silver-catalyzed one-pot tandem reactions have been effectively used to create complex fused isoquinoline systems. The reaction of N'-(2-alkynylbenzylidene)hydrazides with electron-deficient alkynes, catalyzed by silver triflate, is a prime example of constructing pyrazolo[5,1-a]isoquinolines through a cyclization/[3 + 2] cycloaddition sequence. nrochemistry.commasterorganicchemistry.com
| Catalyst System | Reaction Type | Starting Materials | Product Type |
| Palladium(II) | C-H Activation / Annulation Cascade | Benzamides, α-Bromo Ketones | Isoquinolin-1(2H)-ones |
| Rhodium(III) / Palladium(II) | NH/CH Activation / Cyclization Cascade | N-(2-acetamidophenyl)benzamides, 1,3-Diynes | Isoquinolinone-fused Quinoxalines |
| Copper(I) | Tandem [3+2+1] Cyclization | 2-Bromoaryl Ketones, Terminal Alkynes, CH₃CN | Densely Functionalized Isoquinolines rsc.org |
| Silver(I) | Tandem Cyclization / [3+2] Cycloaddition | N'-(2-alkynylbenzylidene)hydrazides, Alkynes | Pyrazolo[5,1-a]isoquinolines nrochemistry.commasterorganicchemistry.com |
Direct Amination and Methylation of Isoquinoline Systems
The functionalization of a pre-formed isoquinoline ring through direct amination and methylation provides a complementary strategy to building the ring system from acyclic precursors. These methods allow for the late-stage introduction of key substituents.
Direct amination of the isoquinoline core can be challenging. One successful approach involves the amination of isoquinoline-N-oxides. wikipedia.org Activation of the N-oxide with triflic anhydride allows for nucleophilic attack by various amines at the C1 position, leading to 1-aminoisoquinoline derivatives in good yields under mild, metal-free conditions. wikipedia.org Another strategy is the Chichibabin reaction, a classic method for the amination of N-heterocycles, which can introduce an amino group at the C1 position of isoquinoline using sodium amide. jk-sci.com
Direct methylation can be achieved through C-H functionalization. A palladium-catalyzed tandem C-H allylation followed by aromatization has been used to synthesize 3-methylisoquinolines from benzylamines and allyl acetate (B1210297) in a one-pot, two-step process. nih.gov For the methylation of an existing amino group on the isoquinoline scaffold, such as in a hypothetical precursor like this compound, the Eschweiler-Clarke reaction is a well-established method. masterorganicchemistry.comacs.org This reaction uses formic acid and formaldehyde to exhaustively methylate a primary or secondary amine to the corresponding tertiary amine, crucially avoiding the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comacs.org
| Reaction | Reagents | Position Functionalized | Key Features |
| Direct Amination | Isoquinoline-N-oxide, Amines, Triflic Anhydride | C1-position | Metal-free synthesis of 1-aminoisoquinolines. wikipedia.org |
| Direct Methylation | Benzylamines, Allyl Acetate, Pd(II) catalyst | C3-position | One-pot, two-step synthesis of 3-methylisoquinolines. nih.gov |
| N-Methylation | Primary/Secondary Amine, Formic Acid, Formaldehyde | Amino group (N-position) | Eschweiler-Clarke reaction; avoids over-alkylation to quaternary salts. masterorganicchemistry.comacs.org |
Synthetic Exploration of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is a key area of chemical research, driven by the need to explore the structure-activity relationships of this heterocyclic scaffold. Methodologies focus on two primary areas: the chemical modification of the existing amino group at the 5-position and the introduction of new functional groups onto the isoquinoline ring system. These synthetic strategies allow for the systematic alteration of the molecule's steric and electronic properties.
Strategies for Modifying the Amino Group at Position 5
The primary amino group at the 5-position of the 6-methylisoquinoline core is a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation. These modifications are fundamental in creating a diverse library of compounds for further investigation.
One of the most powerful and widely used methods for the N-arylation of amino-heterocycles is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgyoutube.commdpi.comnih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-aryl product and regenerate the catalyst. libretexts.orgjk-sci.com The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. youtube.com
| Reaction Type | Reagents and Conditions | Product Type | Ref. |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-Br, Ar-Cl), Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | N-Aryl-6-methylisoquinolin-5-amine | wikipedia.orgjk-sci.com |
| N-Acylation | Acyl chloride or Acid anhydride (e.g., R-COCl, (RCO)₂O), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-(6-Methylisoquinolin-5-yl)amide | nih.gov |
| N-Sulfonylation | Sulfonyl chloride (e.g., R-SO₂Cl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-(6-Methylisoquinolin-5-yl)sulfonamide | nih.gov |
N-acylation of the 5-amino group is another common strategy to introduce diversity. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. nih.gov This reaction leads to the formation of the corresponding amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are of interest due to their prevalence in medicinally active compounds. nih.gov
Introduction of Diverse Substituents onto the Isoquinoline Ring System
The functionalization of the isoquinoline ring itself is critical for creating analogs with varied properties. This can be achieved through several strategies, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The existing methyl and amino groups on the carbocyclic ring influence the regioselectivity of these reactions.
Direct C-H functionalization is an increasingly important method for introducing substituents onto heterocyclic systems. beilstein-journals.org For instance, a method for the C-4 alkylation of isoquinolines has been developed using vinyl ketones as the electrophile in the presence of benzoic acid. nih.govacs.org This reaction proceeds through a temporary dearomatization of the isoquinoline ring, allowing for nucleophilic attack at the C-4 position. acs.org This strategy is advantageous as it does not require pre-functionalization of the isoquinoline core. nih.govacs.org
| Reaction Type | Position of Substitution | Reagents and Conditions | Product Type | Ref. |
| C-4 Alkylation | C-4 | Vinyl ketone, Benzoic acid, Heat | 4-Alkyl-6-methylisoquinolin-5-amine | nih.govacs.org |
| Suzuki-Miyaura Coupling | Varies (requires pre-functionalization with a halide) | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Na₂CO₃) | Aryl/heteroaryl substituted this compound | mdpi.commdpi.com |
| Nitration | Varies (typically C-7 or C-8) | HNO₃, H₂SO₄ | Nitro-6-methylisoquinolin-5-amine | masterorganicchemistry.comresearchgate.net |
| Sulfonation | Varies (typically C-7 or C-8) | Fuming H₂SO₄ (oleum) | This compound sulfonic acid | researchgate.netambeed.com |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the isoquinoline scaffold. mdpi.comnih.govwikipedia.org This requires prior halogenation of the isoquinoline ring at the desired position. The resulting halo-isoquinoline can then be coupled with a wide range of boronic acids or esters to form a new carbon-carbon bond. mdpi.com
Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can also be employed to functionalize the carbocyclic ring of the isoquinoline. masterorganicchemistry.com The directing effects of the existing amino and methyl groups would need to be considered. The strong activating and ortho-, para-directing effect of the amino group, and the weaker activating and ortho-, para-directing effect of the methyl group, would likely direct incoming electrophiles to the C-7 or C-8 positions, although steric hindrance could play a role. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation is achieved with fuming sulfuric acid (oleum). masterorganicchemistry.comresearchgate.net
Structure Activity Relationship Sar Investigations of 6 Methylisoquinolin 5 Amine Analogs
Methodological Frameworks for SAR Elucidation
Understanding the relationship between the chemical structure of 6-Methylisoquinolin-5-amine analogs and their biological activity requires a systematic and quantitative approach. This involves the synthesis of diverse but related compounds and the subsequent analysis of how specific structural changes correlate with changes in potency.
Systematic Analog Synthesis and Library Generation
The foundation of any SAR study is the creation of a chemical library of analogs. This process involves the systematic modification of the lead compound, this compound, at specific positions. Synthetic strategies are designed to allow for the introduction of a variety of functional groups to probe for interactions with biological targets.
Common synthetic approaches for generating isoquinoline (B145761) libraries include multi-step reactions starting from isoquinoline or related precursors. For instance, a general strategy might involve the synthesis of a versatile intermediate, such as a bromo-substituted isoquinoline, which can then undergo various coupling reactions or nucleophilic substitutions to introduce diverse functionalities. One reported method for a related series involved the synthesis of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives through a multi-step pathway starting from isoquinoline and 8-hydroxy-quinoline, respectively researchgate.net. Similarly, libraries of quinoxaline urea (B33335) analogs, another class of nitrogen-containing heterocycles, have been generated by condensing quinoxaline amines with a range of isocyanates or by first converting the amines into isocyanates and then reacting them with various secondary amines.
For this compound, a library generation strategy would involve:
Modification of the C5-amino group: Converting the primary amine to secondary or tertiary amines, amides, sulfonamides, or ureas to probe the necessity of the hydrogen bond donating capabilities and basicity.
Modification of the C6-methyl group: Replacing the methyl group with other alkyl groups (ethyl, propyl), halogens (fluoro, chloro), or hydrogen-bond-donating/accepting groups (hydroxyl, methoxy) to investigate steric, electronic, and hydrophobic requirements at this position.
Substitution at other positions: Introducing substituents on the carbocyclic ring (positions 7 and 8) or the heterocyclic ring (positions 1, 3, and 4) to explore additional binding pockets.
Quantitative Analysis of Structural Modifications on Biological Potency
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of compounds with their biological potency. These models use calculated molecular descriptors to predict the activity of new analogs and to understand the physicochemical properties that are crucial for biological function.
The process involves calculating a variety of molecular descriptors for each synthesized analog, which can be broadly categorized as:
Electronic Descriptors: These describe the distribution of electrons in the molecule and its ability to engage in electronic interactions. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, which influence how it fits into a biological target. Examples include molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which is critical for membrane permeability and hydrophobic interactions with a target. The most common descriptor is the partition coefficient (logP).
Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.
Once calculated, these descriptors are used to build a mathematical model using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Gene Expression Programming (GEP) and Multilayer Perceptrons (MLPs). For example, a QSAR study on pyrimido-isoquinolin-quinones used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify how steric and electronic properties governed their antibacterial activity.
| Descriptor Category | Example Descriptors | Significance in SAR |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding potential, and reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule into the receptor's binding site. |
| Hydrophobicity | LogP, ClogP | Influences membrane transport and hydrophobic interactions with the target. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular shape, size, and degree of branching. |
Impact of Isoquinoline Core Modifications on Biological Activity
The specific placement and nature of substituents on the isoquinoline core are paramount in determining the biological activity of this compound analogs. The methyl group at position 6 and the amino group at position 5 are defining features whose roles must be thoroughly investigated.
Influence of Methyl Substitution at Position 6
The methyl group at the C-6 position can influence biological activity through several mechanisms, including steric effects, electronic modulation, and hydrophobic interactions. While direct SAR studies on 6-methylisoquinoline-5-amine are not extensively detailed in the available literature, studies on related substituted isoquinolines provide valuable insights.
For instance, research on 1-aminomethylisoquinoline-4-carboxylates as dipeptidyl peptidase IV (DPP-IV) inhibitors revealed that substitution at the 6- and 8-positions with methoxy groups significantly increased potency nih.gov. A methoxy group is electron-donating and can act as a hydrogen bond acceptor. A methyl group, by contrast, is weakly electron-donating and primarily contributes to activity through hydrophobic and steric interactions. The finding that substitution at C-6 is important suggests that this position on the isoquinoline ring interacts with a specific region of the biological target. The introduction of a hydrophobic methyl group at C-6 could therefore engage a hydrophobic pocket within the target protein, enhancing binding affinity. Furthermore, the presence of a methylenedioxy group spanning positions C-5 and C-6 has been identified as an important contributor to the biological activity of some isoquinoline alkaloids, further highlighting the significance of substituents in this region researchgate.net.
Significance of the Amino Group at Position 5
The primary amino group at the C-5 position is a critical functional group that can profoundly influence the pharmacological profile of the molecule. Its basicity allows it to exist in a protonated state at physiological pH, enabling the formation of strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in a receptor binding site. Additionally, the N-H moieties of the primary amine are excellent hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor.
Evidence from related isoquinoline series underscores the importance of such amino functionalities. In the development of DPP-IV inhibitors, a primary aminomethyl group at the C-1 position was found to be essential for maintaining biological activity nih.gov. This suggests that the presence of a basic nitrogen and its associated hydrogen bonding capabilities are crucial for interaction with the enzyme's active site. Similarly, SAR studies on tetrahydroisoquinoline-derived antagonists showed that the nature of an α-amino acid residue was critical for potency nih.gov. Although these examples are not at the C-5 position, they establish a clear precedent for the vital role of amino groups in mediating the biological effects of isoquinoline-based compounds. The C-5 amino group in this compound is therefore hypothesized to be a key pharmacophoric feature, likely involved in anchoring the molecule to its biological target through hydrogen bonding or ionic interactions.
Positional Isomerism Effects on Biological Profiles
The specific location of substituents on the isoquinoline ring can lead to dramatic differences in biological activity, a phenomenon known as positional isomerism. Moving a functional group from one position to another can alter the molecule's shape, electronic distribution, and the way it interacts with its target.
SAR studies on related heterocyclic quinones provide a clear example of this principle. In a series of aminoisoquinoline-5,8-quinones, it was observed that the cytotoxic effect was enhanced when an amino acid fragment was located at the C-6 position compared to its C-7 regioisomer researchgate.net. This demonstrates that even a subtle shift in substituent position can significantly modulate biological potency, likely by optimizing or disrupting key interactions within the target's binding site. Therefore, in the SAR exploration of this compound, synthesizing and testing positional isomers—such as 5-methylisoquinolin-6-amine or 7-methylisoquinolin-8-amine—is a critical step to confirm the optimal substitution pattern for the desired biological activity.
The following table illustrates a hypothetical SAR for this compound analogs, based on the principles discussed.
| R1 (Position 5) | R2 (Position 6) | Biological Activity (IC50, nM) [Illustrative] | Rationale |
| -NH2 | -CH3 | 50 | Lead Compound |
| -NHCH3 | -CH3 | 150 | Reduced H-bond donation may decrease potency. |
| -NHCOCH3 | -CH3 | 800 | Loss of basicity and increased steric bulk are unfavorable. |
| -NH2 | -H | 250 | Loss of hydrophobic interaction at C6 reduces affinity. |
| -NH2 | -Cl | 75 | Halogen may form favorable interactions, but electronics differ. |
| -NH2 | -OCH3 | 40 | Methoxy group may act as a beneficial H-bond acceptor. |
| -OH | -CH3 | 1000 | Replacing the basic amine with a hydroxyl group disrupts key ionic/H-bond interactions. |
Structure-Activity Relationships in Specific Biological Target Interactions
The biological activity of this compound derivatives is intricately linked to their chemical structure. Subtle changes in substituent patterns on the isoquinoline ring or the amine group can lead to significant differences in potency and selectivity towards various biological targets.
SAR Governing Enzyme Inhibition (e.g., IMPDH, Cdc25 Phosphatases)
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition:
While direct SAR studies on this compound analogs as IMPDH inhibitors are not extensively documented in publicly available literature, research on related isoquinoline-based compounds provides valuable insights. For instance, studies on 1-(5-isoquinolinesulfonyl)piperazine analogs have demonstrated that the isoquinoline ring is crucial for activity against Mycobacterium tuberculosis IMPDH. researchgate.netresearchgate.net Modifications on this ring system, as well as the nature of the substituent at the 5-position, significantly impact inhibitory potency.
Key SAR observations from related isoquinoline scaffolds suggest that:
Substitution on the Isoquinoline Ring: The introduction of a methyl group at position-3 of the isoquinoline ring in some series has been shown to ablate both enzymatic and whole-cell activity. researchgate.net
Piperazine and Cyclohexyl Moieties: The integrity of the piperazine and cyclohexyl rings, often attached to the isoquinoline core, is essential for maintaining target-selective whole-cell activity. researchgate.netresearchgate.net
Urea Analogs: The nitrogen atom in urea analogs of these compounds is required for anti-tubercular activity, highlighting the importance of this functional group in the interaction with the enzyme. researchgate.net
These findings suggest that for this compound analogs, the position and nature of substituents on the isoquinoline core, in conjunction with the groups attached to the amino function, would be critical determinants of IMPDH inhibitory activity.
| Compound Series | Key Structural Features | Impact on IMPDH Inhibition |
| 1-(5-isoquinolinesulfonyl)piperazine Analogs | Isoquinoline, Piperazine, Cyclohexyl rings | Essential for activity |
| 3-Methylisoquinoline (B74773) Derivatives | Methyl group at C3 | Ablated activity |
| Urea Analogs | Nitrogen in urea linker | Required for activity |
Cdc25 Phosphatase Inhibition:
Isoquinoline derivatives have been identified as inhibitors of Cdc25 phosphatases, a family of enzymes that play a critical role in cell cycle regulation and are attractive targets for anticancer drug development. nih.govnih.gov Marine-derived isoquinolinequinones, for example, have demonstrated potent inhibitory activity.
SAR studies on isoquinoline-based Cdc25 inhibitors have revealed that:
The Quinone Moiety: The presence of a quinone or quinone-like structure is often associated with Cdc25 inhibitory activity. nih.gov
Substituents on the Quinone Ring: The nature and position of substituents on the quinone portion of the molecule can significantly influence potency. For example, in a series of 4-methoxycarbonyl-3-methylisoquinolinequinone derivatives, the introduction of amino, alkylamino, and halogen groups on the quinone nucleus led to compounds with moderate to high cytotoxic potency. nih.gov
Halogenation: The insertion of a bromine atom at the 6-position of a 7-aminoisoquinoline-5,8-quinone derivative was found to dramatically increase cytotoxic activity against various cancer cell lines. nih.gov
These insights suggest that for this compound analogs to be effective Cdc25 inhibitors, the introduction of a quinone functionality and careful selection of substituents on the isoquinoline ring would be critical.
| Compound Class | Key Structural Feature | Effect on Cdc25 Inhibition |
| Isoquinolinequinones | Quinone ring system | Associated with inhibitory activity |
| Substituted Isoquinolinequinones | Amino, alkylamino, halogen groups | Modulate cytotoxic potency |
| 6-Bromo-7-aminoisoquinoline-5,8-quinone | Bromine at C6 | Significantly increased activity |
SAR Related to Protein-Binding Affinity (e.g., Aggregated Tau Proteins)
A fungal-derived isoquinoline, ANTC-15, has been studied for its ability to inhibit and disassemble tau filaments in vitro. nih.gov This highlights the potential of the isoquinoline scaffold to interact with aggregated tau. Furthermore, phenylthiazolyl-hydrazide and its derivatives have been identified as potent inhibitors of tau aggregation and toxicity. nih.gov
From the broader class of quinoline (B57606) derivatives, it has been observed that hydrophobic interactions play a prevailing role in the binding to aggregated proteins. nih.gov This suggests that for this compound analogs, modulating lipophilicity through the introduction of appropriate substituents could be a key strategy to enhance binding affinity for aggregated tau.
| Compound Scaffold | Observed Activity | Inferred SAR Driver |
| Isoquinoline (ANTC-15) | Inhibition and disassembly of tau filaments | Core scaffold interaction |
| Phenylthiazolyl-hydrazides | Potent inhibition of tau aggregation | Specific pharmacophoric features |
| General Quinoline Derivatives | Binding to aggregated proteins | Hydrophobicity |
SAR in Cell-Based Assays (e.g., Antimicrobial, Anticancer, Neuroprotective Contexts)
Antimicrobial Activity:
The isoquinoline and quinoline scaffolds are present in numerous natural and synthetic compounds with antimicrobial properties. nih.govmdpi.com SAR studies on various derivatives have provided insights into the structural features that govern their activity.
For quinolinequinones, the presence of an ester group with an unbranched alkyl chain has been associated with weak to good antifungal activity. nih.gov In contrast, certain quinolinequinones displayed significant antibacterial activity, with some being as potent as the reference drug cefuroxime against S. aureus. nih.gov
In a series of 3-amino-1,2-dihydroisoquinoline derivatives, specific compounds were identified as highly effective against several bacterial strains, with activity comparable to ciprofloxacin. nih.gov Computational studies on these active compounds indicated a link between smaller HOMO-LUMO energy gaps and increased reactivity. nih.gov
These findings suggest that for this compound analogs, the introduction of specific side chains and the electronic properties of the molecule will be critical for potent antimicrobial activity.
| Compound Class | Key Structural Features | Observed Antimicrobial Activity |
| Quinolinequinones | Unbranched alkyl ester | Weak to good antifungal activity |
| Quinolinequinones | Specific substitution patterns | Potent antibacterial activity |
| 3-Amino-1,2-dihydroisoquinolines | Benzothiazole and urea/thiourea moieties | Significant antibacterial efficacy |
Anticancer Activity:
The quinoline and isoquinoline cores are integral to many anticancer agents. nih.govucc.ie SAR studies have been instrumental in optimizing the cytotoxic effects of these compounds against various cancer cell lines.
For isoquinolinequinone derivatives, the substitution pattern on the quinone ring is a key determinant of anticancer activity. nih.gov For example, a 7-amino-6-bromoisoquinoline-5,8-quinone derivative was found to be a highly promising active compound against several tested cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov
In a series of 2,3-substituted quinoxalin-6-amine analogs, a related heterocyclic system, a bisfuranylquinoxalineurea analog was identified with low micromolar potency against a panel of cancer cell lines. nih.gov This highlights the importance of the substituents on the core ring system.
These results indicate that for this compound analogs, strategic placement of substituents, particularly electron-withdrawing groups like halogens and specific heterocyclic moieties, could lead to potent anticancer agents.
| Compound Series | Key Structural Features | Anticancer Activity Outcome |
| Isoquinolinequinones | 7-Amino-6-bromo substitution | Potent activity against multiple cancer cell lines |
| Quinoxalin-6-amine Analogs | Bisfuranylquinoxalineurea moiety | Low micromolar potency |
Neuroprotective Contexts:
Isoquinoline alkaloids have demonstrated a wide range of pharmacological effects, including neuroprotection. mdpi.comnih.gov These compounds can exert their effects through various mechanisms, such as reducing oxidative stress and inflammation.
Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its analogs have shown that the nature and position of substituents influence their neuroprotective or neurotoxic effects. nih.gov For instance, among mono-substituted derivatives, hydroxyl substitution was found to decrease toxicity, while methoxyl substitution increased it. nih.gov Certain hydroxy-1MeTIQ derivatives exhibited greater neuroprotective efficacy than the parent compound. nih.gov
This suggests that for this compound analogs, the introduction of hydroxyl groups could be a viable strategy to enhance neuroprotective properties while minimizing potential toxicity.
| Compound Series | Substitution Pattern | Effect on Neuroactivity |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Analogs | Hydroxyl substitution | Decreased neurotoxicity |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Analogs | Methoxyl substitution | Increased neurotoxicity |
| Hydroxy-1MeTIQ Derivatives | Specific hydroxyl substitutions | Enhanced neuroprotective activity |
Mechanistic Studies of the Biological Activity of 6 Methylisoquinolin 5 Amine Derivatives
Molecular Mechanisms of Target Interaction
The interaction of 6-Methylisoquinolin-5-amine derivatives with biological macromolecules is a key determinant of their pharmacological effects. These interactions can range from binding to receptors and enzymes to modulating their activity, thereby triggering a cascade of cellular events.
Elucidation of Binding Modes with Biological Macromolecules
The specific binding modes of this compound derivatives with biological macromolecules are crucial for understanding their structure-activity relationships (SAR). While detailed crystallographic data for this compound derivatives bound to their targets are not extensively available, studies on structurally related isoquinoline (B145761) compounds provide valuable insights. For instance, the optimization of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors has shed light on the importance of the isoquinoline core in binding to the ATP-competitive site of the kinase. nih.govresearchgate.net The removal of the basic center of the aminoisoquinoline was a key step in improving the pharmacokinetic profile of these inhibitors. nih.gov
Furthermore, research on N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl biaryl carboxamides as TRPV1 antagonists has highlighted the role of the isoquinoline moiety in receptor binding. f-cdn.comox.ac.uk These studies suggest that the isoquinoline ring system can form critical interactions within the binding pocket of target proteins, influencing potency and selectivity. The development of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists further underscores the significance of the 5-aminoisoquinoline (B16527) scaffold in achieving high-affinity binding. nih.gov
Enzymatic Inhibition Mechanisms
Derivatives of isoquinoline have been investigated for their potential to inhibit various enzymes. For example, 6-substituted isoquinoline-1-amine derivatives have been developed as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.govresearchgate.net These compounds act as ATP-competitive inhibitors, indicating that they bind to the active site of the enzyme and compete with the natural substrate. The optimization of these inhibitors involved modifying substituents on the isoquinoline ring to enhance potency and selectivity. nih.gov
Modulation of Receptor Activity (e.g., TRPV1 Receptor)
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Isoquinoline derivatives have emerged as a promising class of TRPV1 antagonists. f-cdn.comox.ac.uknih.gov High-throughput screening identified N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl carboxamides as potent antagonists of TRPV1. f-cdn.comox.ac.uk
Specifically, derivatives containing the isoquinolin-5-yl moiety have shown significant antagonist activity. For example, 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619) is a known TRPV1 antagonist. nih.govresearchgate.net The development of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives has led to potent TRPV1 antagonists with analgesic properties. nih.gov One such compound, 3b , demonstrated potent antagonism against both capsaicin- and proton-activated human TRPV1 channels. nih.gov
| Compound | Target | Activity | IC50 (µM) | Reference |
| 3b | human TRPV1 (capsaicin-activated) | Antagonist | 0.084 | nih.gov |
| 3b | human TRPV1 (proton-activated) | Antagonist | 0.313 | nih.gov |
These findings suggest that the this compound scaffold could be a valuable pharmacophore for the design of novel TRPV1 modulators. The interaction of these compounds with the receptor likely involves specific binding within the transmembrane domain, interfering with the conformational changes required for channel activation.
Cellular Pathway Interventions
The biological effects of this compound derivatives at the cellular level are a result of their interference with fundamental cellular processes, such as cell cycle regulation and apoptosis.
Investigations into Cell Cycle Regulation
While direct studies on the effect of this compound derivatives on cell cycle regulation are limited, research on related quinoline (B57606) and isoquinoline structures indicates that these classes of compounds can influence cell cycle progression. For instance, certain halogenated derivatives of benzofuran (B130515) have been shown to induce G2/M phase arrest in liver cancer cells and S and G2/M phase arrest in lung cancer cells. mdpi.com
The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. researchgate.net Disruption of these checkpoints can lead to cell cycle arrest, providing a mechanism for inhibiting the proliferation of cancer cells. The G1 checkpoint controls the transition from the G1 to the S phase, while the G2/M checkpoint governs the entry into mitosis. The spindle checkpoint ensures proper chromosome segregation during mitosis. researchgate.net The ability of certain isoquinoline derivatives to halt the cell cycle suggests potential antiproliferative applications.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated the pro-apoptotic potential of isoquinoline and quinoline derivatives. For example, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36) has been shown to induce apoptosis in human leukemia cells. nih.gov The mechanism of action involves the modulation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), and the downregulation of the c-Myc oncogene. nih.gov
Furthermore, studies on quinoline-N-oxide derivatives have revealed their ability to induce apoptosis in human erythroleukemic K562 cells through the activation of caspases-9 and -3. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is typically activated by mitochondrial stress, while caspase-3 is an executioner caspase responsible for the cleavage of key cellular proteins. The activation of this caspase cascade ultimately leads to the dismantling of the cell.
| Compound/Derivative Class | Cell Line | Apoptotic Mechanism | Key Proteins Involved | Reference |
| 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36) | HL-60 (human leukemia) | Modulation of MAPKs and c-Myc | p38, JNK, c-Myc | nih.gov |
| Quinoline-N-oxide derivatives | K562 (human erythroleukemic) | Caspase activation | Caspase-9, Caspase-3 | nih.gov |
These findings suggest that this compound derivatives may also induce apoptosis through similar pathways, making them interesting candidates for further investigation as potential anticancer agents.
Effects on Cellular Processes in Disease Models (e.g., Neurodegenerative Models)
Derivatives of isoquinoline, the core structure of this compound, have demonstrated significant effects on cellular processes within neurodegenerative disease models, particularly those for Parkinson's disease (PD). In cellular and animal models of PD, certain aminoquinoxaline derivatives have been shown to provide a neuroprotective effect on dopaminergic neurons. nih.gov The mechanism for this protection is partly attributed to the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov
Studies on related compounds in rat models of Parkinson's disease and stroke indicate that they can prevent neurodegeneration exacerbated by oxidative stress. researchgate.net For instance, in models where neurodegeneration is induced by toxins like 6-hydroxydopamine (6-OHDA), treatment with related neuroprotective agents has been shown to attenuate the loss of dopaminergic neurons. nih.govresearchgate.net The positive impact of these agents is observed through the modulation of molecules involved in apoptosis, the prevention of toxic protein aggregate accumulation, and the suppression of neuroinflammatory responses from microglia and astrocytes. mdpi.com Chronic neuroinflammation is a key process that triggers apoptosis and subsequent brain damage, impairing functions like motor movements and memory. mdpi.com By intervening in these cellular pathways, isoquinoline-based compounds show potential for mitigating neuronal loss in neurodegenerative conditions. nih.govmdpi.com
Diverse Biological Activities and their Underlying Molecular Bases
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective actions. nih.govnuph.edu.ua The biological potential of these derivatives is often modulated by the addition of various functional groups to the core structure. nuph.edu.ua
Antimicrobial Action Mechanisms
Derivatives based on the isoquinoline and quinoline frameworks exhibit antimicrobial activity through several molecular mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's integrity. mdpi.commdpi.com This can involve processes like membrane depolarization and permeabilization, which lead to the leakage of cellular contents and cell death. mdpi.combohrium.com Some amphiphilic derivatives have been shown to interact with components of the bacterial cell surface, such as lipoteichoic acids in Gram-positive bacteria, leading to membrane disruption. bohrium.com
Another significant antimicrobial mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that some derivatives can bind to and inhibit enzymes like tyrosyl-tRNA synthetase (TyrRS), which is crucial for bacterial protein synthesis. researchgate.net Other mechanisms observed for related heterocyclic compounds include the inhibition of cell wall synthesis, disruption of cellular energy generation, damage to nucleic acid synthesis, and modulation of key metabolic pathways. mdpi.com Certain derivatives have also been found to inhibit biofilm formation, a critical factor in persistent bacterial infections. mdpi.com
Table 1: Antimicrobial Activity of Selected Heterocyclic Derivatives
| Compound Class | Organism(s) | Mechanism of Action | Reference |
| Thiodiketopiperazine derivatives | Streptococcus aureus, S. pyogenes | Inhibition of biofilm formation, transcription/translation | mdpi.com |
| Amphiphilic neamine (B104775) derivatives | Staphylococcus aureus, Bacillus subtilis | Membrane depolarization and permeabilization, interaction with lipoteichoic acids | bohrium.com |
| Benzothiazole derivatives | Staphylococcus aureus | Inhibition of tyrosyl‐tRNA synthetase (TyrRS) | researchgate.net |
Anticancer Activity Pathways
The anticancer effects of this compound and related quinoline/isoquinoline derivatives are mediated through the modulation of several key cellular pathways involved in cancer cell proliferation and survival. nih.govbrieflands.com
One of the primary mechanisms is the inhibition of critical signaling pathways that are often dysregulated in cancer. For example, certain quinazolinone derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, a crucial regulator of cell growth and survival. nih.gov Inhibition of this pathway can lead to the suppression of tumor cell proliferation. nih.gov
Another key anticancer pathway involves the induction of cell cycle arrest. Some derivatives can cause cancer cells to arrest in a specific phase of the cell cycle, such as the G1 phase, preventing them from proceeding to DNA synthesis and cell division. nih.gov This contrasts with other compounds that may induce arrest at the G2/M phase by targeting different proteins like Aurora A kinase. nih.gov
Furthermore, these compounds can promote apoptosis, or programmed cell death, in cancer cells. This is often achieved by disrupting the mitochondrial membrane potential, which triggers the intrinsic apoptotic cascade. nih.gov Some derivatives may also activate specific proteins in the apoptotic pathway, such as caspase-7 and the proapoptotic Bax protein, or induce autophagy, an alternative cell death mechanism. mdpi.com
Table 2: Anticancer Activity of a Quinazolinone Derivative (Compound 45) nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Non-small cell lung cancer | 0.44 |
| H1975 | Non-small cell lung cancer | Not specified |
| PC9 | Non-small cell lung cancer | Not specified |
Neuroprotective Effects and Associated Pathways
Isoquinoline alkaloids and their synthetic derivatives exert neuroprotective effects through multiple, interconnected molecular pathways. mdpi.com A principal mechanism is the reduction of oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. mdpi.commdpi.com These compounds can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which scavenge harmful reactive oxygen species (ROS), thereby protecting nerve cells from oxidative damage. mdpi.com
Modulation of neuroinflammation is another critical neuroprotective pathway. Derivatives can down-regulate the expression of pro-inflammatory cytokines and signaling molecules such as TNF-α, IL-6, and NF-κB. mdpi.com This anti-inflammatory action helps to reduce the chronic inflammation that drives neuronal apoptosis in neurodegenerative conditions. mdpi.com
Computational Chemistry and Molecular Modeling in 6 Methylisoquinolin 5 Amine Research
Applications of Computational Chemistry in Isoquinoline (B145761) Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a wide range of biological activities. Computational chemistry accelerates the exploration of isoquinoline derivatives by predicting their molecular behavior and interactions with biological targets. neuroquantology.comresearchgate.netneuroquantology.com These methods are broadly applied in hit identification, lead generation, and lead optimization phases, helping to prioritize which compounds are most likely to succeed in experimental testing. researchgate.netfrontiersin.org
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a specific biological target. wikipedia.orgfomatmedical.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For a compound like 6-Methylisoquinolin-5-amine, VS can be employed to screen its derivatives against a panel of known protein targets.
There are two primary approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the target protein, which is often obtained through X-ray crystallography or NMR. Molecular docking is the most common SBVS technique, where compounds are computationally fitted into the target's binding site to estimate their binding affinity. researchgate.netwikipedia.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules (ligands) that are known to bind to the target. fomatmedical.com Techniques like pharmacophore modeling identify the essential steric and electronic features required for a molecule to bind to the target, creating a 3D template. cam.ac.uk This template is then used to search for new compounds, such as derivatives of this compound, that share these key features.
Once an initial "hit" compound is identified through screening, computational methods guide its transformation into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgpatsnap.com This lead optimization phase is an iterative cycle of design, synthesis, and testing, heavily supported by computational modeling. escholarship.orgosdd.net
Key computational approaches in this phase include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neuroquantology.com For derivatives of this compound, a QSAR model could predict how modifications to the isoquinoline ring or its substituents would affect its potency against a specific target. nih.gov
Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP), can provide highly accurate predictions of changes in binding affinity resulting from small chemical modifications. These calculations simulate the physical process of transforming one molecule into another within the protein's binding site to calculate the difference in binding free energy, guiding chemists toward more potent analogues. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a cornerstone of structure-based drug design, used to predict how a molecule like this compound would bind to the active site of a protein. benthamdirect.commdpi.com The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding pocket and scoring them to identify the most favorable binding mode. nih.gov Docking studies on quinoline (B57606) and isoquinoline derivatives have been instrumental in elucidating their mechanisms of action against various targets, including kinases and viral proteins. benthamdirect.comnih.govscielo.br
A primary output of molecular docking is the prediction of the most stable binding pose of the ligand within the protein's active site. This pose provides a 3D model of the complex, showing the spatial arrangement of the ligand relative to the protein's amino acid residues.
In addition to the binding pose, docking algorithms use scoring functions to estimate the binding affinity, which is typically expressed as a negative value in units of kcal/mol. researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov While these scores are estimations, they are highly effective for ranking a series of compounds and prioritizing them for further investigation. arxiv.orgarxiv.org
Table 1: Illustrative Molecular Docking Results for Isoquinoline Derivatives Against a Hypothetical Kinase Target
This table presents hypothetical data to illustrate the typical output of a molecular docking study. The binding affinities are within ranges reported for similar heterocyclic compounds against protein kinases.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.8 | MET793, LYS745, GLU762 |
| Isoquinoline | -6.2 | MET793, LEU844 |
| 5-Amino-6-chloro-isoquinoline | -8.5 | MET793, LYS745, CYS797 |
| 6-Methylisoquinoline | -6.9 | MET793, LEU718 |
Analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. nih.gov For this compound, key interactions would likely include:
Hydrogen Bonds: The amine group (-NH2) and the ring nitrogen of the isoquinoline core are potent hydrogen bond donors and acceptors, respectively. Docking analysis can identify specific donor-acceptor pairs with amino acid residues like aspartate, glutamate, or the backbone carbonyls of the protein. mdpi.comsemanticscholar.org The strength and geometry of these bonds are critical for high-affinity binding. nih.gov
Hydrophobic Interactions: The aromatic rings of the isoquinoline scaffold can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine in the binding pocket. benthamopen.com The methyl group at the 6-position would further contribute to these interactions, potentially enhancing binding affinity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other electronic descriptors. nih.gov For novel compounds like this compound, DFT calculations can elucidate its fundamental chemical characteristics, which in turn influence its biological activity. Similar studies on related molecules like 1-aminoisoquinoline and 5-aminoquinoline have successfully characterized their structure and vibrational properties. researchgate.netresearchgate.net
Key properties derived from quantum chemical calculations include:
Molecular Geometry Optimization: DFT is used to find the most stable 3D conformation of the molecule by minimizing its energy.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with its biological target. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and hyperconjugative interactions within the molecule, providing a detailed picture of its electronic structure and bonding. researchgate.net
Table 2: Representative Theoretical Data from Quantum Chemical Calculations on an Aminoisoquinoline Scaffold
This table shows typical electronic properties that can be calculated using DFT methods, based on values reported for analogous structures.
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |
Electronic Structure Analysis of this compound
The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. For this compound, the arrangement of electrons within its aromatic and heterocyclic rings dictates its behavior in chemical reactions and biological systems.
Analysis of the electronic character of related quinoline derivatives reveals that the distribution of electron density is significantly influenced by the positions of the nitrogen atom and the amino and methyl substituents. In this compound, the nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, while the amino and methyl groups are electron-donating. This interplay of electronic effects creates a unique distribution of charge across the molecule.
Theoretical calculations on similar aromatic amines often show that the highest occupied molecular orbital (HOMO) is localized on the amino group and the fused benzene ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is typically distributed over the pyridine part of the isoquinoline ring system, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable tool for visualizing the electronic structure. For a molecule like this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the isoquinoline ring, indicating its role as a hydrogen bond acceptor. The amino group, on the other hand, would exhibit a region of positive potential, making it a potential hydrogen bond donor.
Density Functional Theory (DFT) for Molecular Properties and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently calculate the electronic structure and properties of molecules. nih.govrsc.orgresearchgate.netrsc.org DFT methods are employed to determine a wide range of molecular properties for this compound, including optimized geometry, vibrational frequencies, and various reactivity descriptors.
DFT calculations can provide precise bond lengths and angles for this compound, offering a detailed three-dimensional picture of its structure. These calculations often show a high correlation with experimental data obtained from techniques like X-ray crystallography. nih.gov
Furthermore, DFT is used to calculate global reactivity descriptors that quantify the chemical reactivity of the molecule. rsc.orgrsc.org These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's propensity to interact with other chemical species.
Table 1: Calculated Global Reactivity Descriptors for a Representative Aminoisoquinoline Analog
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 | A measure of chemical reactivity; a smaller gap indicates higher reactivity. |
| Ionization Potential | 5.8 | The energy required to remove an electron. |
| Electron Affinity | 1.2 | The energy released when an electron is added. |
| Electronegativity (χ) | 3.5 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.3 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | 0.43 | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | 2.68 | A measure of the molecule's ability to act as an electrophile. |
Note: The values in this table are illustrative and based on DFT calculations for a similar amino-substituted quinoline derivative. The actual values for this compound would require specific calculations.
These DFT-derived parameters are invaluable for predicting the reactivity of this compound in various chemical environments and for understanding its potential interactions with biological targets. rsc.orgrsc.org
Conformational Analysis and Energetics
The rotation of the amino group relative to the isoquinoline ring can lead to different conformers with varying energies. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. The planarity of the amino group with respect to the aromatic ring is often favored due to the delocalization of the nitrogen lone pair electrons into the π-system of the ring.
Similarly, the rotational barrier of the methyl group can be calculated. While typically low, understanding the preferred orientation of the methyl group can be important for predicting intermolecular interactions, such as crystal packing or binding to a receptor. The energetics of these different conformations are crucial for understanding the molecule's behavior in solution and its ability to adopt a specific conformation required for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net
Development of Predictive Models for Biological Activity
The development of a QSAR model for a series of isoquinoline derivatives, including this compound, would involve several key steps. nih.gov First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is compiled. Then, a wide range of molecular descriptors for each compound is calculated. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model should not only have good statistical quality (e.g., high correlation coefficient, R²) but also be validated using external test sets to ensure its predictive power for new, untested compounds. researchgate.net For isoquinoline derivatives, QSAR models have been successfully developed to predict their activity against various targets, including enzymes and receptors. nih.govjapsonline.com
Identification of Key Structural Descriptors for Potency
A significant outcome of QSAR studies is the identification of the key structural features and physicochemical properties that are most influential for the biological activity of a series of compounds. researchgate.net For isoquinoline-based compounds, QSAR models have revealed the importance of various descriptors.
For instance, a hypothetical QSAR model for a series of isoquinoline analogs might reveal that the biological activity is positively correlated with the hydrophobicity (logP) and the presence of a hydrogen bond donor at a specific position, while being negatively correlated with the molecular volume. This would suggest that more potent compounds are likely to be more lipophilic and possess a hydrogen bond donating group, while being relatively compact.
Table 2: Example of a QSAR Equation and Key Descriptors for a Series of Isoquinoline Derivatives
| Biological Activity | QSAR Equation | Key Descriptors |
| pIC50 | pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBD + 2.1 | logP: Octanol-water partition coefficient (hydrophobicity).MW: Molecular Weight.HBD: Number of Hydrogen Bond Donors. |
Note: This is a hypothetical QSAR equation for illustrative purposes. The actual descriptors and their coefficients would depend on the specific biological activity and the set of compounds studied.
Such insights are invaluable for medicinal chemists in the rational design of new, more potent analogs of this compound by optimizing the identified key structural descriptors.
Molecular Dynamics Simulations for System Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic evolution of the system, including conformational changes and intermolecular interactions.
For this compound, MD simulations can be employed to study its behavior in different environments, such as in aqueous solution or in complex with a biological macromolecule like a protein. In an aqueous environment, MD simulations can reveal the hydration shell around the molecule and how it influences its conformational preferences.
When docked into the active site of a protein, MD simulations can be used to assess the stability of the protein-ligand complex over time. mdpi.com These simulations can show whether the initial binding pose is maintained and can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The flexibility of both the ligand and the protein can be monitored, providing insights into the induced-fit mechanisms of binding. The stability of these interactions is crucial for the compound's efficacy as a potential drug. Studies on related quinoline compounds have utilized MD simulations to understand their stability within the binding pockets of kinases. mdpi.com
Simulation of Ligand-Protein Complexes
The simulation of how a ligand, such as this compound, might bind to a protein is a cornerstone of modern drug design. This process, known as molecular docking, predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time.
For a meaningful analysis of this compound, specific data from such simulations would be required. This would typically include:
Target Protein Information: The specific protein (e.g., a kinase, enzyme) for which this compound is a potential inhibitor.
Binding Affinity Scores: Calculated energies (e.g., in kcal/mol) that estimate the strength of the interaction between the compound and the protein's binding site.
Key Amino Acid Interactions: Identification of specific amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other significant contacts with the ligand.
Without published studies that have performed these simulations on this compound, it is not possible to provide a detailed account of its behavior in complex with any specific protein target. General principles of computational chemistry suggest that the methyl and amine groups on the isoquinoline scaffold would be critical determinants of its binding orientation and specificity.
Understanding Dynamic Interactions at the Molecular Level
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. For a ligand-protein complex involving this compound, an MD simulation would offer insights into:
Conformational Changes: How the protein and the ligand adjust their shapes to accommodate each other.
Stability of Interactions: Whether the initial interactions predicted by docking are maintained over a simulated period.
Solvent Effects: The role of water molecules in mediating or disrupting the binding of the ligand.
Detailed research findings in this area would typically be presented in the form of Root Mean Square Deviation (RMSD) plots to show the stability of the complex, and interaction diagrams illustrating the persistence of key chemical bonds. As no specific MD simulation studies for this compound have been identified in the public domain, a scientifically accurate and detailed discussion of its dynamic molecular interactions cannot be constructed.
While research exists for other isoquinoline isomers, such as 6-substituted isoquinolin-1-amine derivatives which have been investigated as ROCK-I inhibitors, these findings cannot be directly extrapolated to this compound due to the critical role of substituent positioning in determining molecular interactions. The absence of specific computational data for this compound underscores a potential area for future research in the exploration of novel therapeutic agents.
Advanced Applications and Integration of 6 Methylisoquinolin 5 Amine in Complex Molecular Systems
Incorporation of 6-Methylisoquinolin-5-amine into Fused Heterocyclic Systems
Based on available search results, there is no specific information detailing the direct incorporation of this compound into Imidazo[1,2-a]isoquinolines, related fused systems, or the construction of polycyclic architectures for functional exploration as a primary building block.
Synthesis of Imidazo[1,2-a]isoquinolines and Related Fused Systems
Information specifically describing the use of this compound as a precursor for the synthesis of Imidazo[1,2-a]isoquinolines and related fused systems is not available in the retrieved search results.
Construction of Polycyclic Architectures for Functional Exploration
The use of this compound for the specific purpose of constructing polycyclic architectures for functional exploration is not detailed in the available search results.
Role as a Key Intermediate in the Synthesis of Biologically Active Molecules
This compound serves as a crucial intermediate in the synthesis of complex heterocyclic compounds designed for significant biological applications, particularly in the development of therapeutic agents. Its structure provides a valuable scaffold for building larger molecules that can interact with specific biological targets, such as protein kinases.
The synthesis of this compound itself is typically achieved through the reduction of its nitro precursor, 6-methyl-5-nitroisoquinoline (B1326507). For instance, a common method involves dissolving the nitro compound in ethanol and treating it with a reducing agent like tin(II) chloride at elevated temperatures. google.com Another approach utilizes iron powder in the presence of hydrochloric acid. epo.org
Once obtained, this amine becomes a pivotal building block. Patent literature demonstrates its application in synthesizing inhibitors of protein kinases, which are key targets in oncology. google.comepo.org For example, it is used in the preparation of arylamide and thieno[3,2-d]pyrimidine derivatives, which are investigated for their potential to treat diseases driven by abnormal cell growth by inhibiting kinases like RAF. google.comepo.org
The synthesis process involves coupling this compound with other complex chemical moieties. In one documented pathway, it is reacted to form an amide bond with a thieno[3,2-d]pyrimidine-7-carboxylic acid derivative to produce a final compound intended as a kinase inhibitor. google.com This highlights its role not as a mere precursor, but as a significant structural component of the final active molecule.
The table below summarizes examples of complex molecules synthesized using this compound as a key intermediate.
| Intermediate Compound | Reactant | Final Product Class | Potential Application |
| This compound | 4-amino-thieno[3,2-d]pyrimidine-7-carboxylic acid | Thieno[3,2-d]pyrimidine carboxamide | Protein Kinase Inhibitor |
| 1-(2-chlorobenzyl)-6-methylisoquinolin-5-amine | 4-amino-quinazoline-8-carboxylic acid | Quinazoline carboxamide | RAF/RAS Kinase Inhibitor |
Development of Chemical Probes and Tools Based on the this compound Scaffold
There is no information available in the search results regarding the development or use of chemical probes and tools specifically based on the this compound scaffold.
Future Research Trajectories and Unexplored Avenues
Emerging Synthetic Methodologies for Enhanced Precision and Efficiency
The synthesis of specifically substituted isoquinolines like 6-Methylisoquinolin-5-amine has traditionally relied on classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions. However, these methods can be limited by harsh conditions and a lack of regioselectivity. The future of synthesizing this compound and its analogs will likely capitalize on modern, more precise, and efficient catalytic systems.
Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of complex isoquinoline (B145761) cores from simpler precursors. Methodologies employing catalysts based on palladium, rhodium, and copper could offer novel and more direct routes to this compound, potentially allowing for the late-stage introduction of the methyl and amine groups, which is advantageous for creating diverse derivatives. For instance, a hypothetical rhodium-catalyzed C-H activation/annulation of a substituted benzamide with a suitable alkyne could provide a direct and atom-economical pathway to the desired isoquinoline core.
Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including isoquinolines. The application of MAOS to the synthesis of this compound could significantly enhance the efficiency of library generation for subsequent biological screening.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Classical (e.g., Bischler-Napieralski) | Well-established procedures. | Harsh reaction conditions, limited functional group tolerance, potential for isomeric mixtures. |
| Transition-Metal Catalysis (e.g., Pd, Rh) | High efficiency and regioselectivity, milder reaction conditions, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions may be required. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Specialized equipment required, scalability may be a concern for some reactions. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Requires specific photocatalysts and light sources, substrate scope may be limited. |
Integration of Advanced Computational Techniques with Experimental Research
The synergy between computational modeling and experimental research is poised to accelerate the discovery and optimization of novel this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide valuable insights into the potential biological targets and binding modes of this compound.
Molecular docking studies could be employed to screen virtual libraries of this compound analogs against a panel of known biological targets, such as kinases or G-protein coupled receptors (GPCRs), to identify potential protein-ligand interactions. This would allow for the prioritization of compounds for synthesis and biological evaluation.
QSAR modeling can establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. This can guide the design of new analogs with improved potency and selectivity. For example, a 3D-QSAR study could highlight the specific steric and electronic properties of the 6-methyl and 5-amino groups that are crucial for a particular biological activity.
MD simulations can provide a dynamic understanding of how this compound and its derivatives interact with their biological targets over time, offering insights into the stability of the binding and the conformational changes that may occur.
Identification and Characterization of Novel Biological Targets
The vast chemical space of isoquinoline alkaloids is known to interact with a multitude of biological targets, leading to a wide range of pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. A critical future research direction for this compound is the systematic identification and characterization of its novel biological targets.
Initial screening of this compound against broad panels of enzymes and receptors would be a crucial first step. Given the prevalence of isoquinolines as kinase inhibitors, a comprehensive kinome scan could reveal specific kinases that are modulated by this compound. Further investigation into its effects on other enzyme classes, such as phosphodiesterases or histone deacetylases, could also yield promising results.
Once a primary biological target is identified, detailed biochemical and cellular assays will be necessary to characterize the mechanism of action. This would involve determining the potency and efficacy of this compound, as well as elucidating its mode of inhibition or activation.
Rational Design of Next-Generation this compound Derivatives for Enhanced Biological Selectivity
A significant challenge in drug discovery is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. The rational design of next-generation this compound derivatives will be pivotal in enhancing their biological selectivity.
Structure-based drug design (SBDD) will be instrumental in this endeavor. Once the three-dimensional structure of a target protein in complex with this compound is determined, for instance through X-ray crystallography, specific structural modifications can be designed to improve binding affinity and selectivity. For example, if the 6-methyl group is found to be in a sterically hindered pocket of the target protein, analogs with smaller or different substituents at this position could be synthesized. Conversely, if the 5-amino group forms a critical hydrogen bond with the target, modifications could be made to optimize this interaction.
Fragment-based drug discovery (FBDD) is another powerful approach. Small molecular fragments that bind to different sites on the target protein can be identified and then linked together or grown to create a more potent and selective lead compound based on the this compound scaffold.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives Targeting a Kinase
| Derivative | Modification | Predicted Activity | Rationale |
| Lead Compound | This compound | Moderate | Initial hit from screening. |
| Analog 1 | Replacement of 6-methyl with 6-ethyl | Decreased | Potential steric clash in the binding pocket. |
| Analog 2 | N-acetylation of 5-amino group | Decreased | Loss of a key hydrogen bond donor. |
| Analog 3 | Introduction of a hydroxyl group on the methyl group (6-hydroxymethyl) | Increased | Potential for a new hydrogen bond interaction. |
| Analog 4 | Replacement of 5-amino with 5-nitro | Decreased | Unfavorable electronic properties for binding. |
Exploration of Multi-Target Modulating Agents Based on the Isoquinoline Scaffold
The traditional "one-target, one-drug" paradigm is being increasingly challenged by the complexity of many diseases, which often involve multiple biological pathways. The development of multi-target modulating agents, which can simultaneously interact with several key targets, is a promising therapeutic strategy. The isoquinoline scaffold is well-suited for the design of such agents due to its ability to be extensively functionalized.
Future research could focus on designing derivatives of this compound that act as multi-target kinase inhibitors, for example, by simultaneously targeting kinases involved in both cell proliferation and angiogenesis in cancer. This could be achieved by incorporating pharmacophoric features known to interact with the ATP-binding sites of different kinase families.
Another avenue is the development of hybrid molecules that combine the this compound scaffold with another pharmacophore known to target a different, but pathologically relevant, biological molecule. For instance, a hybrid compound could be designed to inhibit a key enzyme while also acting as an antagonist at a specific receptor involved in the same disease process. This polypharmacological approach could lead to more effective and robust therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
